molecular formula C17H20N2O2 B2754543 (5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone CAS No. 2034485-79-3

(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone

Cat. No. B2754543
CAS RN: 2034485-79-3
M. Wt: 284.359
InChI Key: ZOAKUOAXWKBPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPAM is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying the mechanisms of various biological processes.

Scientific Research Applications

Photolysis and Chemical Reactivity

Studies on isoxazole derivatives, such as 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one, highlight their unique chemical reactivity under photolysis conditions. The compound exhibits multiple tautomeric forms and undergoes photolysis in methanol, leading to the formation of distinct products from its tautomers. This property could be leveraged in synthetic chemistry and photolysis studies to explore reaction pathways and product formation under varied conditions (R. Prager & Jason A. Smith, 1994).

Synthesis and Biological Activity

Isoxazole moieties have been incorporated into novel compounds for their potential biological activities. For instance, derivatives containing isoxazole and isothiazole moieties have shown synergistic effects in combination with antitumor drugs, indicating their potential use in enhancing chemotherapy efficacy (A. Kletskov et al., 2018). Such findings underscore the relevance of isoxazole derivatives in medicinal chemistry, particularly in drug design and development.

Bioactivation Pathways

Research into the bioactivation pathways of isoxazole rings reveals complex metabolic transformations, including the formation of glutathione adducts through enzymatic ring cleavage. This knowledge is crucial for understanding the metabolic fate of isoxazole-containing drugs and for the development of safer pharmaceutical agents (Jian Yu et al., 2011).

Environmental and Drug Discovery Applications

The environmentally benign synthesis of isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones from vinylogous Henry nitroaldol adducts highlights the compound's potential in green chemistry. Additionally, their assessment for anti-inflammatory activity suggests applications in drug discovery for novel anti-inflammatory agents (E. Rajanarendar et al., 2015).

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-16(11-18-21-13)17(20)19-10-6-5-9-15(12-19)14-7-3-2-4-8-14/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAKUOAXWKBPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.